2,3-Dihydro-1H-inden-5-ylhydrazine chemical structure and properties
2,3-Dihydro-1H-inden-5-ylhydrazine chemical structure and properties
[1]
Executive Summary
2,3-Dihydro-1H-inden-5-ylhydrazine (also known as 5-hydrazinyl-2,3-dihydro-1H-indene) is a specialized bicyclic aryl hydrazine intermediate used primarily in the synthesis of complex heterocyclic pharmacophores.[1][2][3][4][5][6][7][8] Its core structure—a hydrazine moiety attached to the C5 position of an indane ring—serves as a critical "handle" for constructing tricyclic scaffolds such as indeno-indoles and spiroindolines .
This guide details the physicochemical properties, synthesis protocols, and reactivity profiles of this compound, designed for medicinal chemists and process engineers optimizing drug discovery workflows.
Structural Characterization & Physicochemical Properties[4][5][7]
The molecule consists of a lipophilic indane (benzocyclopentane) fused ring system with a reactive nucleophilic hydrazine group. The 5-position substitution offers a linear vector for extending the carbon skeleton in drug design, often used to mimic amino acid side chains or rigidify flexible linkers.
Chemical Identity Table
| Property | Data |
| IUPAC Name | (2,3-Dihydro-1H-inden-5-yl)hydrazine |
| Common Synonyms | 5-Hydrazinyl-2,3-dihydro-1H-indene; 5-Indanylhydrazine |
| CAS Number (Free Base) | 887593-51-3 |
| CAS Number (HCl Salt) | 1184296-04-5 |
| Molecular Formula | C₉H₁₂N₂ (Free Base) / C₉H₁₃ClN₂ (HCl Salt) |
| Molecular Weight | 148.21 g/mol (Free Base) / 184.67 g/mol (HCl Salt) |
| SMILES | NNC1=CC=C2CCCC2=C1 |
| Appearance | Off-white to beige solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (Free base) |
| Predicted Boiling Point | ~286°C at 760 mmHg (Free Base) |
Structural Visualization
The following diagram illustrates the core chemical structure and its key reactive sites.
Figure 1: Structural decomposition of the target molecule highlighting the C5 attachment point.
Synthetic Pathways & Methodology
While the compound is commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The most robust industrial route involves the Diazotization-Reduction sequence starting from 5-aminoindane.
Protocol: Diazotization-Reduction Sequence
Reaction Overview:
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Diazotization: 5-Aminoindane is treated with sodium nitrite (NaNO₂) in acidic media to form the diazonium salt.
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Reduction: The diazonium species is reduced in situ using Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃) to yield the hydrazine.
Step-by-Step Methodology:
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Preparation of Amine Salt:
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Dissolve 5-aminoindane (1.0 eq) in concentrated HCl (approx. 10 mL/g amine) at 0°C. Ensure complete protonation.
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Diazotization:
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Add NaNO₂ (1.1 eq) as a saturated aqueous solution dropwise, maintaining internal temperature <5°C.
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Checkpoint: Verify reaction completion using starch-iodide paper (turns blue/black instantly).
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Reduction (SnCl₂ Method):
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Prepare a solution of SnCl₂·2H₂O (2.5 eq) in concentrated HCl at 0°C.
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Add the cold diazonium solution to the stannous chloride solution slowly with vigorous stirring.
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Observation: A thick precipitate (hydrazine double salt) typically forms.
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Isolation:
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Stir at 0°C for 2 hours, then allow to warm to room temperature.
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Filter the solid.
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Free Base Liberation: Suspend the solid in water and basify with 20% NaOH to pH >12. Extract with Ethyl Acetate (3x).
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Salt Formation: Treat the organic layer with HCl in dioxane/ether to precipitate the stable 2,3-dihydro-1H-inden-5-ylhydrazine hydrochloride .
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Synthesis Pathway Diagram[2]
Figure 2: Standard industrial synthesis route via diazonium intermediate.
Reactivity & Functionalization[5][8]
The primary utility of 2,3-dihydro-1H-inden-5-ylhydrazine lies in its ability to form fused heterocyclic rings. It behaves as a typical aryl hydrazine but with the added steric bulk and lipophilicity of the indane ring.
Fischer Indole Synthesis
Reacting this hydrazine with ketones under acidic conditions yields indeno[1,2-g]indoles or similar tricyclic systems. This is a key reaction for generating serotonin receptor ligands.
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Reagents: Ketone (e.g., cyclohexanone, ethyl pyruvate), Acid Catalyst (Polyphosphoric acid or ZnCl₂).
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Mechanism: Hydrazone formation → [3,3]-Sigmatropic rearrangement → Indole cyclization.
Pyrazole Condensation
Reaction with 1,3-dicarbonyls (e.g., acetylacetone) yields 1-(indanyl)pyrazoles , which are common scaffolds in agrochemistry and anti-inflammatory drug discovery.
Spiroindoline Formation
As cited in patent literature (US20160296499A1), this hydrazine reacts with aldehydes (e.g., tert-butyl 4-formylpiperidine-1-carboxylate) followed by reduction to form spiroindoline derivatives, utilized as antiparasitic agents.
Reaction Workflow Diagram
Figure 3: Key synthetic transformations yielding bioactive scaffolds.
Safety, Handling, & Stability
Hazard Classification:
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GHS Signal Word: Warning
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H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Toxicity: Like many hydrazines, this compound should be treated as a potential genotoxin and sensitizer.
Storage Protocols:
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Temperature: Store at -20°C for long-term stability.
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Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen).
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Stability: The free base is prone to oxidation (turning dark brown). The hydrochloride salt is significantly more stable and is the preferred form for storage.
Disposal:
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Quench excess hydrazine with dilute hypochlorite (bleach) solution before disposal to convert it to innocuous nitrogen gas and the corresponding arene, though specific waste stream protocols for aryl hydrazines should be followed.
References
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Fluorochem . (n.d.). 2,3-dihydro-1H-inden-5-ylhydrazine.[1][3][6][9] Retrieved from
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Sigma-Aldrich . (n.d.). 2,3-Dihydro-1H-inden-5-ylhydrazine hydrochloride.[1][6][9] Retrieved from
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Ye, G., et al. (2016). Spiroindoline Antiparasitic Derivatives. US Patent App. US20160296499A1.[10] Retrieved from
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BroadPharm . (2017).[11] Safety Data Sheet: 2,3-dihydro-1H-inden-5-ylhydrazine. Retrieved from
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